Cas no 906154-99-2 (4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)

4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
- 4-tert-butyl-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Benzamide, 4-(1,1-dimethylethyl)-N-[[5-[[2-[(1-methylethyl)amino]-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-
- 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
- F1885-0154
- 906154-99-2
- AKOS024617623
-
- Inchi: 1S/C19H26N4O3S/c1-12(2)21-15(24)11-27-18-23-22-16(26-18)10-20-17(25)13-6-8-14(9-7-13)19(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H,21,24)
- InChI Key: IWMQCEAZXPGCLW-UHFFFAOYSA-N
- SMILES: C(NCC1=NN=C(SCC(NC(C)C)=O)O1)(=O)C1=CC=C(C(C)(C)C)C=C1
Computed Properties
- Exact Mass: 390.17256188g/mol
- Monoisotopic Mass: 390.17256188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 122Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- pka: 12.54±0.46(Predicted)
4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1885-0154-20mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-40mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-10μmol |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-30mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-2μmol |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-25mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-50mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-15mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-20μmol |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1885-0154-4mg |
4-tert-butyl-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
906154-99-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Related Literature
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
Introduction to 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide (CAS No. 906154-99-2)
4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide (CAS No. 906154-99-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzamides and is characterized by its unique structural features, including a tert-butyl group, a sulfanyl moiety, and an oxadiazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide is highly versatile and can be synthesized through various chemical reactions. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which can improve its bioavailability and cellular uptake. The sulfanyl moiety is known for its ability to form disulfide bonds, which can play a crucial role in redox signaling and protein modification. The oxadiazole ring, on the other hand, is a heterocyclic structure that often confers stability and bioactivity to the compound.
Recent studies have explored the potential therapeutic applications of 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's anticancer activity. Research has demonstrated that 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings highlight the potential of this compound as a novel anticancer agent.
In addition to its therapeutic applications, 4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide has also been studied for its pharmacokinetic properties. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. This makes it an attractive candidate for further development into a clinical drug.
The synthesis of 4-tert-butyl-N-{5-{(propan - 2 - yl) carbamoylmethyl }sulfanyl) - 1 , 3 , 4 - oxadiazol - 2 - ylmethyl } benzamide involves several steps, including the formation of the oxadiazole ring through a condensation reaction between an amine and an acid chloride. The sulfanyl moiety can be introduced via a thiolation reaction with an appropriate thiol reagent. The final step involves coupling the benzamide moiety with the oxadiazole-containing intermediate using standard coupling reactions such as those mediated by HATU or EDC.
The safety profile of 4 - tert - butyl - N - { 5 - ( { ( propan - 2 - yl ) carbamoylmethyl } sulfanyl ) - 1 , 3 , 4 - oxadiazol - 2 - ylmethyl } benzamide has also been evaluated in preclinical studies. Toxicity assays have shown that it has low cytotoxicity towards normal cells at therapeutic concentrations. However, further safety assessments are necessary to ensure its suitability for human use.
In conclusion, 4 - tert - butyl - N - { 5 - ( { ( propan - 2 - yl ) carbamoylmethyl } sulfanyl ) - 1 , 3 , 4 - oxadiazol - 2 - ylmethyl } benzamide (CAS No. 906154 - 99 - 2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
906154-99-2 (4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide) Related Products
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)




